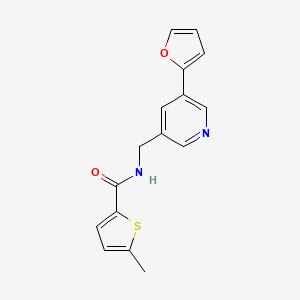

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide is a heterocyclic amide featuring a pyridine core substituted at position 3 with a methyl group linked to a furan-2-yl moiety at position 5. The carboxamide group is derived from 5-methylthiophene-2-carboxylic acid, introducing a thiophene ring into the structure. This compound combines three distinct heterocycles (pyridine, furan, and thiophene), which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-4-5-15(21-11)16(19)18-9-12-7-13(10-17-8-12)14-3-2-6-20-14/h2-8,10H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZTSUEBCLQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via condensation reactions involving aldehydes and ammonia or amines.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.

Coupling Reactions: The furan, pyridine, and thiophene rings are then coupled together using cross-coupling reactions such as Suzuki-Miyaura coupling, which involves palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its complex structure and potential biological activity.

Materials Science: It can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Heterocyclic Amides with Furan Moieties

- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) : Shares the furan-2-yl group but incorporates a 1,3,4-oxadiazole ring and a sulfamoylbenzamide moiety. The oxadiazole may enhance metabolic stability compared to the pyridine-thiophene system in the target compound. LMM11’s solubility profile (in DMSO/Pluronic F-127) suggests challenges in aqueous solubility, which may also apply to the target compound due to its hydrophobic thiophene and furan groups .

- Ranitidine-Related Compounds: Examples include N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide. These feature furan rings with dimethylamino groups and sulphanyl linkages but lack the pyridine-thiophene framework. Their pharmacopeial specifications highlight the importance of purity and impurity profiling, a consideration relevant to the synthesis of the target compound .

Pyridine and Thiophene Derivatives

- Thiazol-Benzamide Derivatives (e.g., 4d–4i from ): These compounds, such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide, combine pyridine and thiazole rings with benzamide groups. While structurally distinct from the target compound, their detailed NMR and HRMS data (e.g., 1H NMR shifts at δ 7.8–8.2 ppm for pyridine protons) provide benchmarks for characterizing the target’s aromatic signals .

- Furopyridine Carboxamides (): Compounds like 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide share a fused furopyridine core.

Physicochemical Properties and Spectral Data

Table 1: Comparative Physicochemical Properties

*Inferred from structural analogs.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a furan ring, a pyridine moiety, and a thiophene carboxamide. Its molecular formula is with a molecular weight of approximately 286.35 g/mol. The presence of these heterocycles is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and pyridine rings exhibit notable antimicrobial properties. The biological activity of this compound was evaluated against several bacterial strains.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

| Candida albicans | 18.0 |

These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity in various cell lines. A study conducted on human cancer cell lines demonstrated that this compound inhibits cell proliferation through apoptosis induction.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The IC50 values suggest that the compound is effective at relatively low concentrations, making it a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Studies suggest that the compound may inhibit key enzymes involved in cell wall synthesis in bacteria and induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Antibacterial Efficacy Study : A recent study published in MDPI evaluated the antibacterial efficacy of various derivatives of pyridine compounds, including this compound. The study found that substituents on the pyridine ring significantly influenced the antibacterial properties, with the furan substitution enhancing activity against E. coli and S. aureus .

- Cancer Cell Line Analysis : Another investigation focused on the anticancer properties of this compound using MCF-7 and HeLa cell lines. The results indicated that treatment with this compound resulted in increased apoptosis markers and decreased cell viability, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves coupling a furan-substituted pyridine derivative with a thiophene carboxamide precursor. Key steps include:

- Pyridine functionalization : Introduce the furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Methylthiophene activation : Use coupling agents like HATU or EDC/HOBt for amide bond formation between the pyridinemethylamine and thiophene-2-carboxylic acid .

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization.

- Characterization : Validate intermediates/final product via:

- NMR : Confirm regiochemistry of furan (δ 6.3–6.5 ppm for protons) and pyridine (δ 8.2–8.8 ppm) .

- HPLC : Purity >95% using C18 column (gradient: MeCN/H2O with 0.1% TFA) .

Q. How does the furan substitution influence the compound’s reactivity compared to thiophene analogs?

- Structural Analysis :

- Furan’s oxygen atom increases electron density in the pyridine ring, altering nucleophilic/electrophilic reactivity vs. sulfur-containing thiophene analogs .

- X-ray crystallography : Furan’s planar geometry may enhance π-π stacking with aromatic residues in biological targets .

- Experimental Validation : Compare reaction rates in amide hydrolysis or oxidation (e.g., with KMnO₄) between furan/thiophene derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR, VEGFR2). Key residues (e.g., Lys721 in EGFR) may form H-bonds with the carboxamide group .

- QSAR studies : Correlate substituent electronegativity (e.g., furan vs. thiophene) with IC₅₀ values from kinase inhibition assays .

- Validation : Synthesize top-scoring analogs and test in vitro (e.g., ADP-Glo™ kinase assay) .

Q. How can contradictory reports on biological activity be resolved through structural or experimental optimization?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Purity issues : Re-test batches with HPLC-MS to rule out impurities >98% .

- Solubility : Use DMSO stock solutions ≤0.1% v/v to avoid aggregation in cell-based assays .

- Substituent effects : Compare activity of furan vs. thiophene analogs (e.g., furan’s reduced lipophilicity may alter membrane permeability) .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Approaches :

- Isotopic labeling : Replace furan’s hydrogen with deuterium to slow CYP450-mediated oxidation .

- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .

- Validation :

- Microsomal stability assays : Compare t₁/₂ of parent vs. deuterated analogs in human liver microsomes .

- Pharmacokinetics : Measure plasma concentrations in rodent models after oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.